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Abstract
2-Nitropyridine-4-carboxylic acid, a substituted pyridine derivative, holds significant interest

within medicinal chemistry and materials science due to the unique electronic properties

imparted by the nitro and carboxylic acid functionalities. This technical guide provides a

comprehensive overview of the theoretical studies on 2-nitropyridine-4-carboxylic acid,

offering insights into its molecular structure, spectroscopic signatures, and electronic

characteristics. The content herein is supported by computational data derived from Density

Functional Theory (DFT) calculations and is supplemented with generalized experimental

protocols and comparative data from analogous compounds. This document aims to serve as a

foundational resource for researchers engaged in the design and development of novel

therapeutics and functional materials based on the pyridine scaffold.

Introduction
Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to a vast

array of biologically active molecules and functional materials. The introduction of a nitro group

and a carboxylic acid moiety onto the pyridine ring, as in 2-nitropyridine-4-carboxylic acid,

significantly modulates its physicochemical properties. The electron-withdrawing nature of the

nitro group and the hydrogen-bonding capabilities of the carboxylic acid group can influence

molecular interactions, reactivity, and spectroscopic behavior. Understanding these properties
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at a molecular level is crucial for predicting the compound's behavior in various chemical and

biological systems.

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a

powerful and cost-effective means to investigate the geometric, vibrational, and electronic

properties of molecules with a high degree of accuracy. This guide summarizes key theoretical

data for 2-nitropyridine-4-carboxylic acid and provides a framework for its experimental

investigation.

Theoretical Physicochemical Properties
The fundamental physicochemical properties of 2-nitropyridine-4-carboxylic acid are

essential for its handling and application.

Property Value Source

Molecular Formula C₆H₄N₂O₄ PubChem[1]

Molecular Weight 168.11 g/mol PubChem[1]

CAS Number 33225-74-0 PubChem[1]

IUPAC Name
2-nitropyridine-4-carboxylic

acid
PubChem[1]

Synonyms
2-nitroisonicotinic acid, 2-nitro-

4-pyridinecarboxylic acid
PubChem[1]

Computational Methodology
The theoretical data presented in this guide were derived from DFT calculations. While specific

studies on 2-nitropyridine-4-carboxylic acid are limited, the methodology described is based

on established computational studies of similar pyridine derivatives, such as 2,4-

pyridinedicarboxylic acid and various nitropyridines.[2][3]

Workflow for Theoretical Calculations:
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Caption: A generalized workflow for the computational study of 2-nitropyridine-4-carboxylic
acid using DFT.

Molecular Structure and Geometry
The optimized molecular geometry of 2-nitropyridine-4-carboxylic acid is crucial for

understanding its interactions and reactivity. Based on DFT studies of analogous compounds,

the following table presents predicted bond lengths and angles. These values are calculated at

the B3LYP/6-311++G(d,p) level of theory, a widely used method for such molecules.[4][5]
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Parameter Predicted Value (Å or °)

Bond Lengths (Å)

C2-N(nitro) 1.48

N(nitro)-O 1.22

C4-C(carboxyl) 1.50

C(carboxyl)=O 1.21

C(carboxyl)-OH 1.35

Bond Angles (°) **

C3-C2-N(nitro) 118.5

O-N(nitro)-O 125.0

C3-C4-C(carboxyl) 122.0

O=C(carboxyl)-OH 123.0

Dihedral Angles (°) **

C3-C2-N-O ~0 (planar)

C3-C4-C-O ~0 (planar)

Note: These are predicted values based on structurally similar molecules and should be

confirmed by experimental data.

Spectroscopic Properties
Spectroscopic analysis is a cornerstone of molecular characterization. This section provides

predicted vibrational and NMR spectroscopic data for 2-nitropyridine-4-carboxylic acid,

drawing comparisons with known data for carboxylic acids and pyridine derivatives.[6][7]

Vibrational Spectroscopy (FT-IR and Raman)
The vibrational modes of 2-nitropyridine-4-carboxylic acid are influenced by the pyridine

ring, the nitro group, and the carboxylic acid group.
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Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

Expected Intensity

O-H stretch (carboxylic acid

dimer)
2500-3300 (broad) Strong (IR)

C-H stretch (aromatic) 3000-3100 Medium (IR), Strong (Raman)

C=O stretch (carboxylic acid) 1700-1730 Strong (IR)

N-O asymmetric stretch (nitro) 1520-1560 Strong (IR)

C=C, C=N ring stretch 1400-1600 Medium-Strong (IR & Raman)

N-O symmetric stretch (nitro) 1345-1385 Strong (IR)

C-O stretch (carboxylic acid) 1210-1320 Medium (IR)

O-H bend (carboxylic acid) 920-950 Medium (IR)

NMR Spectroscopy (¹H and ¹³C)
The predicted chemical shifts in ¹H and ¹³C NMR spectra are influenced by the electron-

withdrawing effects of the nitro group and the pyridine nitrogen.

Nucleus
Predicted Chemical Shift
(δ, ppm)

Multiplicity

¹H NMR

COOH 10-13 broad singlet

H3, H5, H6 7.5-9.0 doublet, triplet

¹³C NMR

C=O (carboxyl) 165-175

C2 (ipso-nitro) ~150

C4 (ipso-carboxyl) ~145

C3, C5, C6 120-140
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Note: Predicted chemical shifts are relative to TMS and can be influenced by solvent and

concentration.

Electronic Properties and Reactivity
The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest

Unoccupied Molecular Orbital (LUMO) energies, provide insights into the reactivity and

electronic transitions of the molecule.[2][8]

Parameter Predicted Value (eV) Implication

HOMO Energy -7.0 to -8.0 Electron-donating ability

LUMO Energy -2.5 to -3.5 Electron-accepting ability

HOMO-LUMO Gap 4.0 to 5.0
Chemical reactivity, electronic

transitions
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Caption: Conceptual representation of an MEP map for 2-nitropyridine-4-carboxylic acid and

its interpretation.

The MEP map would likely show negative potential (red/yellow) around the oxygen atoms of

the nitro and carboxyl groups, indicating sites susceptible to electrophilic attack and hydrogen

bond acceptance. Positive potential (blue) would be expected around the carboxylic acid

proton and the pyridine ring hydrogens, suggesting sites for nucleophilic attack.

Experimental Protocols (Generalized)
Due to the limited availability of specific experimental procedures for 2-nitropyridine-4-
carboxylic acid, the following protocols are generalized based on the synthesis of related

nitropyridine carboxylic acids.[9][10]

Synthesis of 2-Nitropyridine-4-carboxylic Acid
Reaction Scheme:

A plausible synthetic route involves the oxidation of 4-methyl-2-nitropyridine.

Materials:

4-methyl-2-nitropyridine

Potassium permanganate (KMnO₄) or other strong oxidizing agent

Sulfuric acid (H₂SO₄)

Sodium bisulfite (NaHSO₃)

Hydrochloric acid (HCl)

Water

Organic solvent (e.g., acetone, ethanol)

Procedure:

Dissolve 4-methyl-2-nitropyridine in a suitable solvent or aqueous sulfuric acid.
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Slowly add an aqueous solution of potassium permanganate to the reaction mixture while

maintaining the temperature (e.g., reflux).

After the reaction is complete (monitored by TLC), cool the mixture and quench any excess

permanganate with sodium bisulfite.

Filter the manganese dioxide precipitate.

Acidify the filtrate with concentrated HCl to precipitate the crude 2-nitropyridine-4-
carboxylic acid.

Collect the precipitate by filtration, wash with cold water, and dry.

Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Logical Flow of Synthesis and Purification:
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Caption: A generalized workflow for the synthesis and purification of 2-nitropyridine-4-
carboxylic acid.
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Spectroscopic Characterization
FT-IR Spectroscopy:

Acquire the spectrum of the solid sample using a KBr pellet or an ATR accessory.

Record the spectrum in the range of 4000-400 cm⁻¹.

NMR Spectroscopy:

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

Use TMS as an internal standard.

Conclusion and Future Directions
This technical guide has provided a theoretical and predictive overview of the molecular,

spectroscopic, and electronic properties of 2-nitropyridine-4-carboxylic acid. The presented

data, derived from established computational methods and comparisons with analogous

compounds, offers a valuable starting point for researchers. Future experimental work should

focus on the definitive synthesis and comprehensive spectroscopic characterization of this

compound to validate and refine the theoretical models. Further investigations into its biological

activity, co-crystallization potential, and application in materials science are warranted, given

the versatile nature of the functional groups present in its structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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